Carbenzide
Overview
Description
Carbenzide, known by its International Nonproprietary Name (INN), is a hydrazine derivative monoamine oxidase inhibitor (MAOI) antidepressant. Despite its potential, it was never marketed . The compound’s chemical formula is C11H16N2O2, and it has a molar mass of 208.261 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbenzide can be synthesized through the reaction of ethyl chloroformate with 1-phenylethylhydrazine. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the reactants and products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Carbenzide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different hydrazine derivatives.
Scientific Research Applications
Chemistry: As a hydrazine derivative, it is of interest in the synthesis of other complex organic compounds.
Biology: Its role as a monoamine oxidase inhibitor makes it a subject of study in neurochemistry and psychopharmacology.
Medicine: Although never marketed, its potential as an antidepressant has been explored.
Industry: Potential applications in the synthesis of other pharmaceuticals and chemical intermediates.
Mechanism of Action
Carbenzide exerts its effects by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
Comparison with Similar Compounds
Carbenzide is similar to other monoamine oxidase inhibitors such as phenelzine and isocarboxazid. its unique structure as a hydrazine derivative sets it apart. Unlike some other MAOIs, this compound was never marketed, which limits its direct comparison in terms of clinical efficacy and safety.
List of Similar Compounds
- Phenelzine
- Isocarboxazid
- Tranylcypromine
- Selegiline
Properties
IUPAC Name |
ethyl N-(1-phenylethylamino)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)13-12-9(2)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUIUDKTKNUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863130 | |
Record name | Ethyl 2-(1-phenylethyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-20-8 | |
Record name | Ethyl 2-(1-phenylethyl)hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3240-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbenzide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(1-phenylethyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBENZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V9J52KYM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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